REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=O)[NH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:22].C(N(CC)CC)C.C1(OC)C=CC=CC=1.C(N(CC)C(C)C)(C)C>CN1CCCC1=O>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:22])=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
28 kg
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=C2C(NC=NC2=C1)=O)OC
|
Name
|
|
Quantity
|
2.7 kg
|
Type
|
reactant
|
Smiles
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Cl.C(C)N(CC)CC
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Name
|
|
Quantity
|
244 kg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
19.2 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
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Type
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CUSTOM
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Details
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After stirring for 15 minutes the mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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wash of anisole (20 kg)
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Type
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ADDITION
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Details
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phosphorus oxychloride (19.8 kg) added over 5 minutes
|
Duration
|
5 min
|
Type
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WASH
|
Details
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wash of anisole (13.9 kg)
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Type
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TEMPERATURE
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Details
|
was heated to 80° C. over 90 minutes
|
Duration
|
90 min
|
Type
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WAIT
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Details
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held at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was transferred to a new reactor
|
Type
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WASH
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Details
|
wash of anisole (39.7 kg)
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 40° C.
|
Type
|
ADDITION
|
Details
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16.19% w/w aqueous sodium hydroxide solution (132 kg) added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to rise to 50° C.
|
Type
|
WASH
|
Details
|
wash of water (5 kg)
|
Type
|
WAIT
|
Details
|
The mixture was held at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C
|
Type
|
FILTRATION
|
Details
|
The batch was filtered through a Gaf
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Type
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FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
a line-wash of anisole (10 kg)
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was separated
|
Type
|
WASH
|
Details
|
the upper organic layer washed at 80° C. with 20.9% w/w aqueous sodium chloride solution (98.2 kg)
|
Type
|
DISTILLATION
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Details
|
The mixture was distilled under reduced pressure (80 mbar)
|
Type
|
CUSTOM
|
Details
|
to leave a residual volume of 224 l
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 80° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |